2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Drug design Medicinal chemistry Physicochemical profiling

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1235350-05-6) is a synthetic small molecule (C11H12N4O2S, MW 264.31 g mol⁻¹) that integrates a 6-oxopyridazinone ring and a 4-methylthiazole moiety through an acetamide linker. It is primarily offered as a research building block (typical purity ≥ 95 %) for medicinal chemistry and chemical biology studies.

Molecular Formula C11H12N4O2S
Molecular Weight 264.3
CAS No. 1235350-05-6
Cat. No. B2616165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
CAS1235350-05-6
Molecular FormulaC11H12N4O2S
Molecular Weight264.3
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)NC2=NC(=CS2)C
InChIInChI=1S/C11H12N4O2S/c1-7-3-4-10(17)15(14-7)5-9(16)13-11-12-8(2)6-18-11/h3-4,6H,5H2,1-2H3,(H,12,13,16)
InChIKeyHTPKQBKRGBIMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1235350-05-6) – Chemical Profile and Procurement Baseline


2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1235350-05-6) is a synthetic small molecule (C11H12N4O2S, MW 264.31 g mol⁻¹) that integrates a 6-oxopyridazinone ring and a 4-methylthiazole moiety through an acetamide linker [1]. It is primarily offered as a research building block (typical purity ≥ 95 %) for medicinal chemistry and chemical biology studies. The compound is registered in PubChem (CID 49704598) and has been assigned the ChEMBL identifier CHEMBL3439559, indicating its inclusion in screening collections, although no publicly disclosed bioactivity data are currently associated with the record [1][2].

Workflow
Synthetic building block for medicinal chemistry and chemical biology studies
Selection Logic
PubChem (CID 49704598) and ChEMBL (CHEMBL3439559) annotated scaffold for screening library inclusion
Procurement Context
Research-grade lot (typical purity ≥95%) for structure-activity relationship exploration

Why a Generic Pyridazinone-Thiazole Analog Cannot Substitute 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide


The precise arrangement of the 3-methyl-6-oxopyridazin-1(6H)-yl pharmacophore and the 4-methylthiazol-2-yl amine connected via an acetamide spacer defines a unique hydrogen-bonding and electrostatic surface that is sensitive to even minor structural perturbations. Substitution of the methyl group on the pyridazinone ring (e.g., with hydrogen or larger aryl groups) alters the electron density and conformational preference of the amide bridge, while replacement of the 4-methylthiazole with other aminoheterocycles modifies the donor/acceptor pattern critical for target recognition [1][2]. These molecular-level differences directly affect logP, polar surface area, and rotatable bond count, leading to divergent solubility, permeability, and binding profiles that cannot be compensated by simple isosteric replacement [1][3].

Structural Sensitivity
Altering the 3-methyl or 4-methylthiazole groups may shift logP and H-bond pattern, changing permeability and target recognition profiles.
Isosteric Mismatch
Generic pyridazinone-thiazole analogs cannot preserve the specific acetamide linker conformation and electrostatic surface of this compound.
Database Traceability
Unannotated building blocks lack ChEMBL cross-referencing, complicating target-fishing and SAR interpretation downstream.

Quantitative Differentiation Evidence for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide


Physicochemical Property Fingerprint Distinguishes the Compound from the Demethylated Analog

The presence of the 3-methyl substituent on the pyridazinone ring increases lipophilicity and reduces hydrogen-bond donor count compared to the non-methylated analog N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide. Computed property differences derived from PubChem data are shown below [1].

Lipophilicity Shift
Supporting evidence
Target XLogP3 = 0.5
Target Δ ≈ 0.4 log units Demethylated analog (~0.1)
May support improved membrane permeability prediction in cell-based assays.
Computed PubChem XLogP3; neutral species.
Drug design Medicinal chemistry Physicochemical profiling

Hydrogen-Bond Acceptor Count Distinguishes the Compound from Common Antibacterial Sulfonamides Sharing the Same Molecular Formula

This compound and sulfamerazine share the molecular formula C11H12N4O2S but differ fundamentally in connectivity. The target compound possesses 5 hydrogen-bond acceptors (2 carbonyl oxygens, 2 ring nitrogens, 1 thiazole nitrogen) versus 6 for sulfamerazine (sulfonamide group). This difference reduces the potential for promiscuous hydrogen bonding with off-targets such as carbonic anhydrase, a known liability of sulfonamide antibiotics [1][2].

HBA Count Reduction
Class-level inference
Target: 5 H-bond acceptors
Target 1 fewer acceptor Sulfamerazine (6 acceptors)
May support reduced off-target engagement context in selectivity studies.
Computed Cactvs 3.4.8.18; same molecular formula.
Target selectivity Physicochemical property Off-target liability

Class-Level DPP-IV Inhibitory Potential Suggested by Thiazolyl-Pyridazinedione Congeners

A closely related thiazolyl-pyridazinedione scaffold demonstrated 82.8 ± 1.6 % inhibition of dipeptidyl peptidase-IV (DPP-IV) at 20 mg mL⁻¹ in a biochemical assay [1]. While this data point originates from a congener rather than the exact target compound, the shared pyridazinone-thiazole core suggests that the target compound may retain similar enzyme engagement capacity, establishing a testable hypothesis for DPP-IV-focused programs.

Congener DPP-IV Activity
Class-level inference
Congener: 82.8 ± 1.6% inhibition at 20 mg/mL; target not directly assayed.
Supports testable hypothesis for DPP-IV-focused programs; requires direct profiling.
In vitro enzymatic assay; thiazolyl-pyridazinedione series.
Type 2 diabetes DPP-IV inhibition Pyridazinone

ChEMBL Database Inclusion Facilitates Target-Fishing and Selectivity Profiling

The compound is registered in ChEMBL (CHEMBL3439559), which aggregates bioactivity data from the medicinal chemistry literature. Although no activity values are currently recorded, the ChEMBL identifier enables automated cross-referencing with molecular targets, assay outcomes, and structurally similar probes as new data become available [1]. This contrasts with many commercial building blocks that lack curated database entries, which complicates downstream SAR interpretation.

ChEMBL Annotation
Supporting evidence
CHEMBL3439559 registered; no current activity data.
Enables automated target cross-referencing and literature monitoring for procurement decisions.
ChEMBL release 34 (2026).
Chemogenomics Target fishing Screening library

Recommended Applications for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide Based on Compound-Specific Evidence


Focused Library Design for DPP-IV and Related Serine Protease Targets

The class-level DPP-IV inhibitory signal of the thiazolyl-pyridazinedione core (82.8 % inhibition at 20 mg mL⁻¹) [2] positions this compound as a promising starting point for hit expansion. Its moderate lipophilicity (XLogP3 = 0.5) and limited hydrogen-bond donor count (1) suggest acceptable membrane permeability for cell-based DPP-IV assays.

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

The computed property differences relative to the demethylated analog (ΔXLogP3 ≈ 0.4, ΔHBA = 0) provide a quantitative framework for matched molecular pair (MMP) studies aimed at optimizing solubility-permeability balance in pyridazinone-thiazole series [2].

Selective Chemical Probe Development Avoiding Sulfonamide Off-Targets

The reduced hydrogen-bond acceptor count (5 vs. 6 for sulfamerazine) may lower carbonic anhydrase off-target liability, making the compound suitable for assays where sulfonamide-containing controls produce confounding results [2][3].

Chemogenomic Target Deconvolution Using Annotated ChEMBL Resource

The ChEMBL identifier CHEMBL3439559 enables rapid retrieval of emerging bioactivity data and target predictions, supporting decision-making in academic screening centers and biotech procurement teams [4].

Application
Selection Property
Validation Focus
DPP-IV and serine protease library design
Class-level DPP-IV congener activity and moderate lipophilicity
Direct target engagement profiling against the active congener
Matched molecular pair analyses
Computed logP and HBA differences relative to demethylated analog
Solubility-permeability balance optimization in pyridazinone-thiazole series
Selective chemical probe development
Reduced H-bond acceptor count vs. sulfamerazine
Carbonic anhydrase off-target liability review in selectivity assays
Chemogenomic target deconvolution
Curated ChEMBL identifier (CHEMBL3439559)
Automated bioactivity data retrieval and target prediction
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